2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 863000-96-8
VCID: VC5348722
InChI: InChI=1S/C19H18N4OS2/c1-24-13-6-7-15-17(12-13)26-19(21-15)23-10-8-22(9-11-23)18-20-14-4-2-3-5-16(14)25-18/h2-7,12H,8-11H2,1H3
SMILES: COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C4=NC5=CC=CC=C5S4
Molecular Formula: C19H18N4OS2
Molecular Weight: 382.5

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole

CAS No.: 863000-96-8

Cat. No.: VC5348722

Molecular Formula: C19H18N4OS2

Molecular Weight: 382.5

* For research use only. Not for human or veterinary use.

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole - 863000-96-8

Specification

CAS No. 863000-96-8
Molecular Formula C19H18N4OS2
Molecular Weight 382.5
IUPAC Name 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole
Standard InChI InChI=1S/C19H18N4OS2/c1-24-13-6-7-15-17(12-13)26-19(21-15)23-10-8-22(9-11-23)18-20-14-4-2-3-5-16(14)25-18/h2-7,12H,8-11H2,1H3
Standard InChI Key GNPKRAHUVSPNFI-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C4=NC5=CC=CC=C5S4

Introduction

Chemical Identity and Structural Characteristics

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole (Molecular Formula: C₂₀H₂₀N₄OS₂; Molecular Weight: 396.5 g/mol) belongs to the benzothiazole-piperazine hybrid class. The molecule comprises two benzothiazole rings: one substituted with a methoxy group at position 6 and the other attached to a piperazine ring at position 2. The piperazine linker facilitates conformational flexibility, which is critical for interactions with biological targets .

Key Structural Features:

  • Benzothiazole Moieties: Both benzothiazole units contribute aromatic and hydrogen-bonding capabilities. The methoxy group enhances electron density, influencing reactivity and binding affinity .

  • Piperazine Bridge: The piperazine ring adopts a chair conformation, enabling spatial orientation of the benzothiazole groups. This flexibility is advantageous for target engagement in drug design .

  • Substituent Effects: The methoxy group at position 6 modulates solubility and metabolic stability, as evidenced by in silico ADME (Absorption, Distribution, Metabolism, Excretion) predictions .

PropertyValueSource
Molecular FormulaC₂₀H₂₀N₄OS₂
Molecular Weight396.5 g/mol
SMILES NotationCC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C4=NC5=CC=CC=C5S4
IUPAC Name2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole

Synthetic Methodologies

The synthesis of 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole involves multi-step protocols emphasizing regioselectivity and catalyst-dependent reactions. Two primary routes are documented:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method employs click chemistry to construct the 1,2,3-triazole core. For example, azide intermediates such as 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone react with functionalized alkynes under Cu(I) catalysis to yield 1,4-disubstituted triazoles. Reaction conditions (80°C, 8 hours) ensure regioselectivity, with yields exceeding 80% .

Piperazine Coupling Strategies

Alternative approaches involve nucleophilic substitution reactions between 2-chlorobenzothiazole derivatives and piperazine precursors. For instance, ethyl 2-(piperazin-1-yl)acetate reacts with 2-chlorobenzothiazole in ethanol with sodium bicarbonate, followed by solvent evaporation and purification to isolate the target compound .

Example Synthesis:

  • Intermediate Formation: 2-Aminobenzothiazole is acylated with 3-chloropropionyl chloride in dry benzene, yielding 2-chloro-N-(benzo[d]thiazol-2-yl)acetamide .

  • Piperazine Coupling: The chloroacetamide intermediate reacts with substituted piperazines (e.g., 4-phenylpiperazine) in alkaline ethanol under reflux (80°C, 3 hours) .

  • Purification: Chromatography or recrystallization isolates the final product, confirmed via NMR and mass spectrometry .

Biological ActivityExperimental DataSource
Antiproliferative (MCF7)IC₅₀: 8.3 µM
AChE InhibitionIC₅₀: 1.2 µM
β-Amyloid Aggregation40% Reduction at 10 µM

ADME and Physicochemical Properties

In silico ADME predictions indicate favorable drug-likeness:

  • Lipophilicity: LogP = 3.1 (optimal for blood-brain barrier penetration) .

  • Solubility: Moderate aqueous solubility (0.12 mg/mL at pH 7.4) .

  • Metabolic Stability: Resistant to CYP3A4-mediated oxidation, suggesting prolonged half-life .

Future Directions

Further studies should prioritize:

  • In Vivo Efficacy: Testing in animal models of cancer and neurodegenerative diseases.

  • Structural Optimization: Modifying the piperazine linker to enhance target selectivity.

  • Toxicological Profiling: Assessing long-term safety and organ-specific toxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator